molecular formula C13H18N2O3 B5911324 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime

3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime

Cat. No. B5911324
M. Wt: 250.29 g/mol
InChI Key: MPVRSUYCBIXHCB-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime, also known as EDOX, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. In

Scientific Research Applications

3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use as an anticancer agent. In agriculture, 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime has been shown to have insecticidal and fungicidal properties. In material science, 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime has been studied for its potential use as a polymer stabilizer.

Mechanism of Action

The exact mechanism of action of 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime is not fully understood. However, studies have shown that it acts on various molecular targets such as cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-kB), and reactive oxygen species (ROS). 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of inflammatory mediators. It also inhibits the activation of NF-kB, which is a transcription factor involved in the regulation of immune and inflammatory responses. 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime has also been shown to scavenge ROS, which are reactive molecules involved in oxidative stress.
Biochemical and Physiological Effects:
3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime inhibits the production of inflammatory mediators such as prostaglandins and cytokines. It also inhibits the activation of immune cells such as macrophages and T cells. In vivo studies have shown that 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime exhibits analgesic and neuroprotective effects in animal models of pain and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime in lab experiments is its relatively simple synthesis method. 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime is also stable under normal laboratory conditions and can be easily stored for future use. However, one of the limitations of using 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime is its low solubility in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime. One area of interest is its potential use as an anticancer agent. Studies have shown that 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime exhibits cytotoxic effects on various cancer cell lines. Further research is needed to determine its effectiveness in animal models of cancer. Another area of interest is its potential use as a neuroprotective agent. Studies have shown that 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime exhibits neuroprotective effects in animal models of neurodegenerative diseases. Further research is needed to determine its effectiveness in human clinical trials. Finally, 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime's potential use as an insecticide and fungicide in agriculture warrants further investigation.

Synthesis Methods

The synthesis of 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one O-acetyloxime involves the reaction of 3-ethyl-6,6-dimethyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one with O-acetylhydroxylamine. The reaction takes place in the presence of a catalyst such as triethylamine or pyridine. The product is then purified through recrystallization using a suitable solvent such as ethanol or acetone.

properties

IUPAC Name

[(Z)-(3-ethyl-6,6-dimethyl-5,7-dihydro-1,2-benzoxazol-4-ylidene)amino] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-5-9-12-10(15-17-8(2)16)6-13(3,4)7-11(12)18-14-9/h5-7H2,1-4H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVRSUYCBIXHCB-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC2=C1C(=NOC(=O)C)CC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NOC2=C1/C(=N\OC(=O)C)/CC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-(3-ethyl-6,6-dimethyl-5,7-dihydro-1,2-benzoxazol-4-ylidene)amino] acetate

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